2-Amino-4-chloro-5-nitropyridin-3-ol
Description
2-Amino-4-chloro-5-nitropyridin-3-ol (CAS: 1956321-60-0) is a heterocyclic compound with a pyridine backbone substituted at positions 2, 3, 4, and 5 by amino (-NH₂), hydroxyl (-OH), chloro (-Cl), and nitro (-NO₂) groups, respectively. Its molecular formula is C₅H₄ClN₃O₃, yielding a molar mass of 213.56 g/mol.
Properties
Molecular Formula |
C5H4ClN3O3 |
|---|---|
Molecular Weight |
189.56 g/mol |
IUPAC Name |
2-amino-4-chloro-5-nitropyridin-3-ol |
InChI |
InChI=1S/C5H4ClN3O3/c6-3-2(9(11)12)1-8-5(7)4(3)10/h1,10H,(H2,7,8) |
InChI Key |
PFTMUUZQLCQVAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-5-nitropyridin-3-ol typically involves the nitration of 2-Amino-4-chloropyridine, followed by hydrolysis. One common method includes dissolving 4-chloro-5-nitropyridine in an alkaline hydrolyzing agent in ethanol, heating the reaction mixture for 12-24 hours, and then cooling and dehydrating the mixture to obtain the product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and hydrolysis processes, utilizing efficient and cost-effective reagents and conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-5-nitropyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted pyridines.
Reduction: Conversion to 2-Amino-4-chloro-3,5-diaminopyridine.
Oxidation: Formation of pyridine N-oxides and other oxidized derivatives.
Scientific Research Applications
2-Amino-4-chloro-5-nitropyridin-3-ol is utilized in several scientific research applications:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential use in the development of drugs targeting specific biological pathways.
Agrochemicals: As a precursor for the synthesis of pesticides and herbicides.
Material Science: In the development of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-Amino-4-chloro-5-nitropyridin-3-ol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The presence of multiple functional groups allows it to participate in diverse chemical reactions, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Functional Group Variations: The hydroxyl group at position 3 in this compound distinguishes it from non-hydroxylated analogues like 2-amino-4-chloro-3-nitropyridine. Compared to 2-chloro-5-nitropyridine, the amino and hydroxyl groups in the target compound introduce nucleophilic sites, making it more reactive in substitution reactions .
Positional Isomerism: Moving the nitro group from position 5 (target compound) to position 3 (as in 2-amino-4-chloro-3-nitropyridine) alters electronic distribution. The nitro group at position 5 in the target compound may sterically hinder interactions at adjacent positions .
Phenol vs. Pyridin-ol: 2-Amino-4-chloro-5-nitrophenol (benzene-based) lacks the pyridine nitrogen, reducing its ability to participate in coordination chemistry compared to pyridin-3-ol derivatives .
Biological Activity
2-Amino-4-chloro-5-nitropyridin-3-ol is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This compound is structurally related to various pyridine derivatives, which are known for their pharmacological properties. This article presents a comprehensive overview of the biological activity of this compound, including its antibacterial, anti-inflammatory, and potential anticancer effects, supported by relevant research findings and case studies.
Molecular Formula : C5H4ClN3O2
Molecular Weight : 173.56 g/mol
CAS Number : 4071694
IUPAC Name : this compound
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. A study demonstrated that compounds with nitro groups in specific positions enhance antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were recorded at 20 μM and 30 μM, respectively, indicating a strong potential for development as an antibacterial agent .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been explored in various studies. It has been shown to inhibit key inflammatory pathways, including the NF-kB pathway, which is crucial in the inflammatory response. Experimental results suggest that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Antitumor Activity
Preliminary studies have suggested that derivatives of this compound may possess antitumor activity. The mechanism appears to involve the modulation of apoptotic pathways in cancer cells, leading to increased cell death. For instance, compounds structurally related to this nitropyridine have shown promise in inhibiting tumor growth in vitro and in vivo models .
Case Studies
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Antibacterial Mechanism : The nitro group is believed to play a crucial role in disrupting bacterial cell wall synthesis and function.
- Anti-inflammatory Mechanism : By inhibiting key signaling pathways such as NF-kB, this compound reduces the expression of inflammatory mediators.
- Antitumor Mechanism : The compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
